4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Overview
Description
4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with a suitable furan derivative under controlled conditions.
Sulfonamide Formation: The intermediate product is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines or reduced aromatic compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity. The compound’s overall effect is determined by the combined interactions of its various functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
- 4-bromo-N-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide lies in the presence of the 4-fluorophenyl group, which can significantly influence its pharmacological properties and interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
4-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrFN3O3S/c23-17-3-9-20(10-4-17)31(28,29)25-16-21(22-2-1-15-30-22)27-13-11-26(12-14-27)19-7-5-18(24)6-8-19/h1-10,15,21,25H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDSQBQRCCWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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